

6-(Methylthio)pyridin-3-amine molecular structure and IUPAC name

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Compound of Interest

Compound Name: 6-(Methylthio)pyridin-3-amine

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An In-depth Technical Guide to **6-(Methylthio)pyridin-3-amine**: Structure, Synthesis, and Applications in Drug Discovery

Abstract

6-(Methylthio)pyridin-3-amine is a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. As a substituted aminopyridine, it belongs to a class of compounds widely recognized for their versatile applications in organic synthesis and their prevalence as core scaffolds in a multitude of biologically active molecules.^[1] This technical guide provides a comprehensive analysis of **6-(Methylthio)pyridin-3-amine**, detailing its molecular structure, physicochemical properties, a robust and logical synthetic pathway, and its potential applications in modern drug development, particularly in the design of kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental structure and properties.

IUPAC Name and Registry Information

- IUPAC Name: **6-(Methylthio)pyridin-3-amine**
- CAS Number: 29958-08-5^{[2][3]}

- Molecular Formula: C₆H₈N₂S[2]

Molecular Structure

The structure of **6-(Methylthio)pyridin-3-amine** consists of a pyridine ring substituted at the 3-position with an amine group (-NH₂) and at the 6-position with a methylthio group (-SCH₃).

- SMILES: Nc1cncc(Sc1)C[2]
- InChI: InChI=1S/C6H8N2S/c1-9-6-3-2-5(7)4-8-6/h2-4H,7H2,1H3

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Physicochemical Data

The following table summarizes key physicochemical properties, which are critical for experimental design, including reaction setup, solvent selection, and purification.

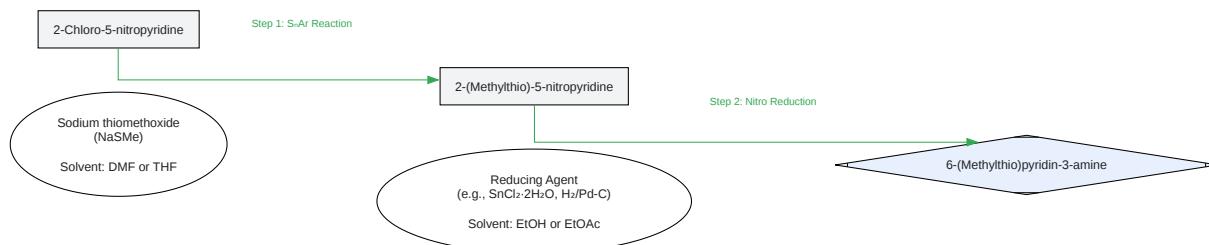
Property	Value	Reference
Molecular Weight	140.21 g/mol	[2]
Appearance	Typically a solid (predicted)	
Boiling Point	Data not available	[2]
Storage Conditions	Keep in a dark place, under an inert atmosphere, at room temperature.	[2]
Purity	≥99% (commercially available)	

Synthesis and Mechanistic Insights

While **6-(Methylthio)pyridin-3-amine** is commercially available, understanding its synthesis is crucial for analog design and cost-effective scale-up. A logical and efficient synthetic route starting from common precursors is detailed below. The chosen strategy leverages two fundamental and high-yielding reactions in heterocyclic chemistry: nucleophilic aromatic substitution (S_NAr) and nitro group reduction.

Proposed Synthetic Workflow

The synthesis initiates with 2-chloro-5-nitropyridine, a readily available starting material. The electron-withdrawing nitro group strongly activates the chloro-substituent towards nucleophilic attack. The subsequent reduction of the nitro group is a standard transformation that is typically clean and efficient.



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Caption: Proposed two-step synthesis of **6-(Methylthio)pyridin-3-amine**.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Methylthio)-5-nitropyridine via S_NAr

- To a stirred solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M), add sodium thiomethoxide (1.2 eq) portion-wise at 0 °C under an inert nitrogen

atmosphere.

- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by slowly adding ice-cold water.
- Extract the aqueous mixture with ethyl acetate (3x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-(Methylthio)-5-nitropyridine.

Causality: The choice of a polar aprotic solvent like DMF facilitates the S_nAr reaction by solvating the sodium cation without hindering the nucleophilicity of the thiomethoxide anion. The strong electron-withdrawing effect of the para-nitro group is essential for activating the 2-position for nucleophilic attack.

Step 2: Synthesis of **6-(Methylthio)pyridin-3-amine** via Nitro Reduction

- Dissolve the 2-(Methylthio)-5-nitropyridine (1.0 eq) from Step 1 in ethanol (0.2 M).
- Add tin(II) chloride dihydrate ($SnCl_2 \cdot 2H_2O$) (4-5 eq) to the solution.
- Heat the mixture to reflux (approximately 78 °C) and maintain for 2-3 hours, monitoring by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
- Filter the resulting suspension through a pad of celite to remove tin salts.
- Extract the filtrate with ethyl acetate (3x volumes).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, **6-(Methylthio)pyridin-3-amine**.

Self-Validation: The final compound should be characterized by ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its identity and purity against reference data. Purity can be further quantified using HPLC.

Role in Medicinal Chemistry and Drug Development

The **6-(Methylthio)pyridin-3-amine** scaffold is a valuable asset in drug discovery due to the privileged nature of the aminopyridine core and the unique properties of the methylthio substituent.

The Aminopyridine Scaffold: A Privileged Pharmacophore

Aminopyridines are foundational structures in medicinal chemistry.^[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the amino group serves as a hydrogen bond donor. This dual functionality allows these scaffolds to form critical interactions within the binding pockets of biological targets, such as enzymes and receptors. The 6-chloropyridin-3-amine scaffold, a close analog, is a well-established building block for a multitude of kinase inhibitors targeting oncogenic signaling pathways.^[4]

Application as a Building Block for Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. Many approved drugs, such as Imatinib and Nilotinib, feature aminopyrimidine or aminopyridine cores that anchor the molecule into the ATP-binding site of the target kinase.^[5] **6-(Methylthio)pyridin-3-amine** can be used analogously, for instance, in a Buchwald-Hartwig or Suzuki coupling reaction to synthesize more complex derivatives that can function as kinase inhibitors.

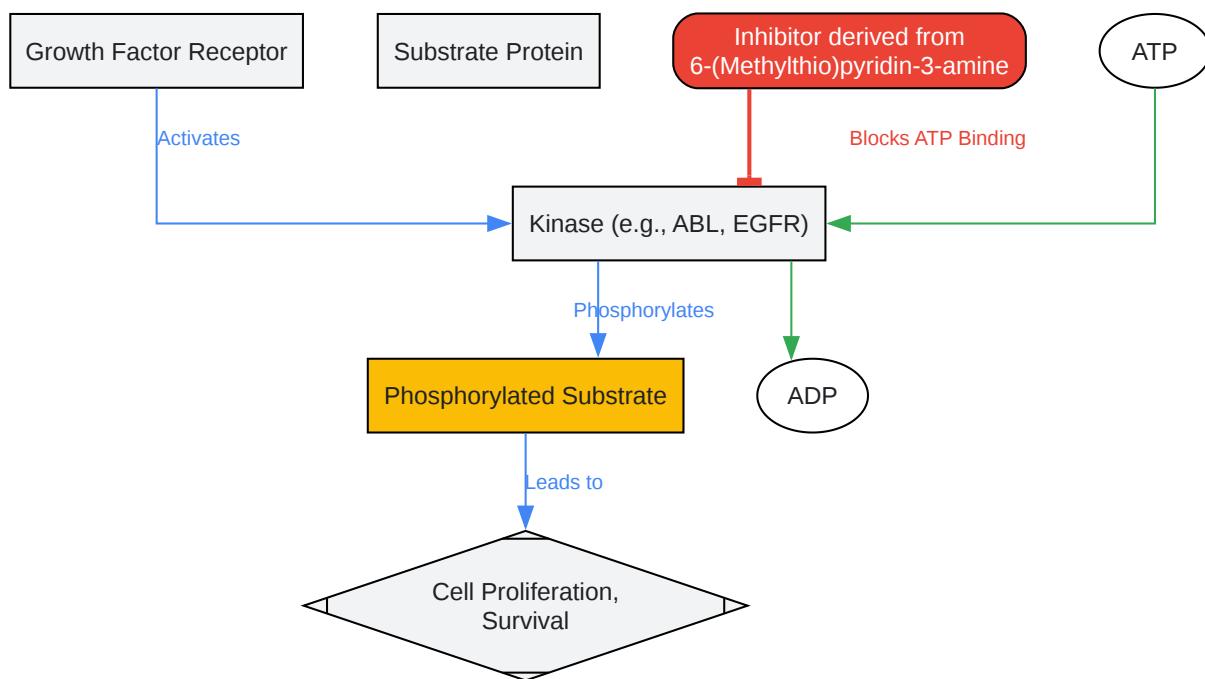
The methylthio group ($-\text{SCH}_3$) offers several advantages over a chloro or methyl group:

- **Metabolic Handle:** The sulfur atom can be oxidized *in vivo* to the corresponding sulfoxide ($-\text{SOCH}_3$) or sulfone ($-\text{SO}_2\text{CH}_3$). These metabolites often have different solubility, cell permeability, and target-binding profiles, providing a mechanism for metabolic modulation of the drug's properties.
- **Structural Diversity:** The sulfur can be a key binding element itself, participating in non-covalent interactions within a protein active site.

- Synthetic Versatility: It serves as a precursor for more complex modifications if needed.

Conceptual Kinase Inhibition Pathway

A hypothetical inhibitor derived from **6-(Methylthio)pyridin-3-amine** could function by blocking an ATP-dependent signaling pathway, which is often dysregulated in cancer. The diagram below illustrates this concept.



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Caption: Conceptual blockade of a kinase signaling pathway by a hypothetical drug.

Conclusion

6-(Methylthio)pyridin-3-amine is more than a simple chemical reagent; it is a strategically designed building block for modern medicinal chemistry. Its combination of a privileged aminopyridine core and a synthetically versatile, metabolically active methylthio group makes it an attractive starting point for the development of novel therapeutics. The robust synthetic route

and clear potential for application in areas like kinase inhibition underscore its value to researchers and drug development professionals aiming to create the next generation of targeted medicines.

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